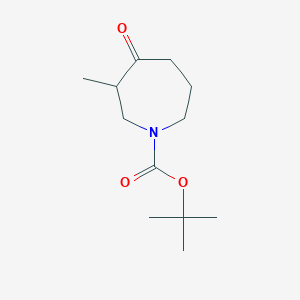

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-4-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQPVZMYCPKCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-methyl-4-oxoazepane-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The azepane scaffold is of growing interest due to its conformational flexibility, making it an attractive component for creating novel therapeutics. This document serves as a technical resource for researchers seeking to utilize this compound in their synthetic endeavors.

Molecular Structure and Properties

This compound possesses a seven-membered azepane ring functionalized with a ketone at the 4-position and a methyl group at the 3-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that offers stability under a range of conditions and can be readily removed under acidic conditions.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | PubChemLite[1] |

| Molecular Weight | 227.30 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 227.152144 g/mol | PubChemLite[1] |

| Physical State | Not specified; likely a liquid or low-melting solid at room temperature. | Inferred from related compounds |

| Boiling Point | No data available. For the related tert-butyl 4-oxoazepane-1-carboxylate: 90-100 °C at 0.5 mmHg. | Parchem[2] |

| Melting Point | No data available. For the related tert-butyl 4-oxoazepane-1-carboxylate: 20-25 °C. | ACS Publications[3] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |

| CAS Number | Not assigned. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology (Hypothetical):

Part A: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

This procedure is adapted from a known large-scale synthesis.[3]

-

Ring Expansion: To a solution of N-Boc-4-piperidone in a suitable anhydrous solvent (e.g., diethyl ether) at low temperature (-78 °C to -20 °C), a Lewis acid (e.g., boron trifluoride etherate) is added, followed by the slow addition of a diazoalkane (e.g., ethyl diazoacetate). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Hydrolysis: The reaction is quenched, and the crude product is extracted. The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to effect decarboxylation, yielding the azepan-4-one.

-

Boc Protection: The crude azepan-4-one is then reprotected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium carbonate) in a suitable solvent mixture (e.g., methanol/water) to afford tert-butyl 4-oxoazepane-1-carboxylate.

Part B: α-Methylation

This is a general procedure for the α-methylation of ketones.[4]

-

Enolate Formation: A solution of tert-butyl 4-oxoazepane-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

-

Alkylation: An alkylating agent, such as methyl iodide (MeI), is then added to the enolate solution at low temperature. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired this compound.

Spectroscopic Data (Predicted):

While experimental spectra for the title compound are not available, the following are predicted key features based on its structure and data from analogous compounds:

-

¹H NMR: The spectrum would be expected to show a singlet for the tert-butyl protons around 1.4-1.5 ppm. The methyl group at the 3-position would likely appear as a doublet. The protons on the azepane ring would exhibit complex multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the ketone would appear around 200-210 ppm. The carbonyl of the Boc group would be expected in the 150-160 ppm region. The quaternary carbon of the tert-butyl group would be around 80 ppm, and the methyls of the tert-butyl group would be around 28 ppm. The methyl group at the 3-position and the carbons of the azepane ring would appear in the aliphatic region.

-

FT-IR: The spectrum would show a strong absorption band for the ketone carbonyl (C=O) stretch, typically in the range of 1700-1720 cm⁻¹. Another strong absorption for the carbamate carbonyl of the Boc group would be expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group and isobutylene.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone and the N-Boc protecting group.

Reactions at the Ketone:

-

Reduction: The ketone can be reduced to the corresponding alcohol using various reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction may be influenced by the adjacent methyl group.

-

Reductive Amination: The ketone can undergo reductive amination with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a substituted amino group at the 4-position.

-

Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene via the Wittig reaction or related olefination methodologies.

-

Enolate Chemistry: Further reactions at the α-carbon (position 3) are possible via enolate formation, although this may be sterically hindered by the existing methyl group.

Reactions of the N-Boc Group:

-

Deprotection: The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent, to yield the free secondary amine. This deprotection is a common step in the elaboration of the azepane scaffold in multi-step syntheses.

Diagram of Key Reactions:

Caption: Key reaction pathways of the title compound.

Applications in Drug Discovery

Substituted azepanes are valuable scaffolds in medicinal chemistry. The 3-methyl-4-oxoazepane core can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The presence of the ketone allows for the introduction of various functional groups, while the methyl group can provide a handle for controlling stereochemistry and exploring structure-activity relationships. The conformational flexibility of the seven-membered ring can allow for optimal binding to biological targets.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for related N-Boc protected amino ketones, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5]

-

Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reasonably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding for researchers to incorporate this versatile scaffold into their drug discovery programs.

References

- Cymit Química S.L. (2023).

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. (2010). Retrieved from [Link]

- Thermo Fisher Scientific. (2024).

- Sigma-Aldrich. (2025).

- ECHEMI. (n.d.).

-

Frolov, A. I., et al. (2021). Selective α-Methylation of Ketones. Journal of Organic Chemistry. Retrieved from [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. (2014). Retrieved from [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. (2010). Retrieved from [Link]

- Collison, C. N., & St. Denis, J. D. (2023). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central.

-

Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. (2022). Retrieved from [Link]

-

A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. (2015). Retrieved from [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. (2019). Retrieved from [Link]

-

Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved from [Link]

-

PubChemLite. This compound. Retrieved from [Link]

-

PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]

-

Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. PubMed Central. (2013). Retrieved from [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Figshare. (2009). Retrieved from [Link]

-

Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central. (2018). Retrieved from [Link]

- Macmillan Group. (2008).

- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.

-

Doc Brown's Chemistry. C7H16 mass spectrum of 3-methylhexane. Retrieved from [Link]

- Yeom, S., et al. (2009). On the selective N-methylation of BOC-protected amino acids. Semantic Scholar.

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. (2019). Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azepane Scaffold in Modern Medicinal Chemistry

The seven-membered nitrogen-containing heterocyclic core, the azepane ring, represents a critical structural motif in contemporary drug discovery. Its inherent conformational flexibility allows it to serve as a versatile scaffold, capable of presenting substituents in a variety of spatial orientations for optimal interaction with biological targets. This unique characteristic makes azepane derivatives highly sought after as building blocks for novel therapeutics. This guide provides a detailed exploration of a specific, functionalized azepane, tert-butyl 3-methyl-4-oxoazepane-1-carboxylate, a compound of significant interest for the synthesis of complex molecular architectures in medicinal chemistry. We will delve into its molecular structure, discuss plausible synthetic strategies based on established chemical principles, and explore its potential applications in the development of new therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 1422424-71-2, is a derivative of azepan-4-one.[1] The core of the molecule is the seven-membered azepane ring. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temper the nucleophilicity of the amine and prevent unwanted side reactions. The presence of a ketone at the 4-position and a methyl group at the 3-position introduces key functionalities and a chiral center, respectively, making it a valuable intermediate for creating complex, stereochemically-defined molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.3 g/mol | [1] |

| CAS Number | 1422424-71-2 | [1] |

| Canonical SMILES | CC1CN(CCCC1=O)C(=O)OC(C)(C)C | [1] |

The Boc protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, allowing for subsequent functionalization of the azepane nitrogen. The ketone at the 4-position serves as a handle for a variety of chemical transformations, including reduction to an alcohol, reductive amination, and carbon-carbon bond formation via enolate chemistry. The methyl group at the 3-position introduces a stereocenter, which can be crucial for the biological activity of the final compound.

Caption: 2D representation of the core azepane ring structure.

Synthesis of the Azepane Core: A Strategic Overview

Ring Expansion Strategy: A Plausible Route

A common and scalable approach to N-Boc-4-oxoazepane involves the ring expansion of N-Boc-4-piperidone.[2][3] This strategy can be adapted for the synthesis of the 3-methyl derivative by starting with the appropriately substituted piperidone.

Caption: Proposed synthetic workflow via ring expansion.

The key step in this proposed synthesis is the ring expansion of N-Boc-3-methyl-4-piperidone. This can be achieved using reagents such as ethyl diazoacetate in the presence of a Lewis acid, like boron trifluoride etherate. This reaction proceeds through the formation of a transient bicyclic intermediate which then rearranges to the seven-membered azepanone ring, typically yielding a β-keto ester. The subsequent hydrolysis and decarboxylation of this intermediate would furnish the desired this compound.

Experimental Protocol: A Representative Synthesis of the Azepanone Core

The following protocol is based on the well-established industrial production of the unmethylated analog, tert-butyl 4-oxoazepane-1-carboxylate, and is adapted for the synthesis of the 3-methyl derivative.[2]

Step 1: Ring Expansion of N-Boc-3-methyl-4-piperidone

-

To a solution of N-Boc-3-methyl-4-piperidone (1 equivalent) in an anhydrous, aprotic solvent such as diethyl ether, cooled to -30 °C under an inert atmosphere (e.g., nitrogen or argon), is added a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

-

A solution of ethyl diazoacetate (EDA) in the same solvent is then added dropwise, maintaining the temperature below -25 °C. The use of EDA is a critical step that requires appropriate safety precautions due to its potential instability.

-

Upon completion of the addition, the reaction is stirred at low temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto ester intermediate.

Step 2: Hydrolysis and Decarboxylation

-

The crude intermediate from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., 4 M HCl).

-

The mixture is heated to reflux and stirred for several hours until the decarboxylation is complete, which can be monitored by the cessation of CO₂ evolution.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified to a pH of approximately 10-11 with a strong base (e.g., 6 M NaOH), while cooling in an ice bath to manage the exotherm.

-

The aqueous solution is then extracted multiple times with an organic solvent like dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

Step 3: N-Boc Protection

-

The crude product from the decarboxylation step is dissolved in a suitable solvent such as dichloromethane or methanol.

-

A base, for instance, triethylamine or sodium carbonate, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

The reaction is stirred at room temperature for several hours until complete.

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the ketone and the chiral methyl group allows for the creation of a diverse library of compounds with potential therapeutic applications.

Table 2: Potential Therapeutic Areas for Azepane Derivatives

| Therapeutic Area | Rationale |

| Oncology | The azepane scaffold can be used to develop inhibitors of various kinases and other enzymes implicated in cancer progression. |

| Neuroscience | Azepane derivatives have shown promise as antagonists for neurokinin receptors, potentially useful in the management of pain and inflammation.[2] |

| Infectious Diseases | The unique three-dimensional shape of azepanes can be exploited to design novel inhibitors of viral or bacterial enzymes. |

| Metabolic Disorders | The conformational flexibility of the azepane ring makes it an interesting scaffold for developing modulators of metabolic targets. |

The ketone functionality can be transformed into a variety of other groups. For example, reduction of the ketone to an alcohol, followed by etherification or esterification, can lead to a range of analogs. Reductive amination of the ketone provides a straightforward route to introduce a new amino group, which can be further functionalized. The stereochemistry of the 3-methyl group can be leveraged to achieve stereoselective synthesis of more complex molecules, which is often a critical factor for achieving high potency and selectivity for a biological target.

Caption: Synthetic utility and potential applications of the scaffold.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. While detailed synthetic procedures for this specific compound are not widely published, its structure strongly suggests that it can be accessed through modifications of well-established methods for related azepanones, such as the ring expansion of a substituted piperidone. The presence of a ketone, a chiral center, and a readily cleavable Boc-protecting group provides medicinal chemists with a versatile platform for the development of novel therapeutics across a range of disease areas. As the demand for novel chemical matter in drug discovery continues to grow, the importance of such functionalized scaffolds is likely to increase, driving further innovation in the synthesis and application of substituted azepanes.

References

-

(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide. Organic Syntheses. [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

- 1,4-oxazepane derivatives.

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health. [Link]

- Synthesis process of (R)-1-N-BOC-3-piperazine methyl formate.

-

Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. University of Thi-Qar. [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

-

Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

L-Proline. Organic Syntheses. [Link]

-

Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Union. [Link]

-

An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

- The crystalline anhydrous form of (3s-(3 alpha(z),4 beta))-3-(((2-amino-4-thiazolyl)(1-carboxy-1-methylethoxy)-imino)-acetyl).

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Introduction

Tert-butyl 3-methyl-4-oxoazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered azepane ring. Such scaffolds are of significant interest in medicinal chemistry due to their conformational flexibility, which allows them to serve as effective mimics of β-turns in peptides.[1] The presence of a methyl group at the C3 position introduces a chiral center, making its stereoselective synthesis and unambiguous characterization critical for drug development applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into spectral prediction, experimental protocol, and detailed interpretation for researchers and drug development professionals.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first analyze the molecule's structure and identify all chemically non-equivalent protons.

Figure 1. Structure of this compound with key proton environments labeled.

The key proton environments are:

-

H-tBu (9H): The nine equivalent protons of the tert-butyl group on the Boc (tert-butoxycarbonyl) protecting group.

-

H-Me (3H): The three protons of the methyl group at the C3 position.

-

H3 (1H): The single proton (methine) at the chiral center C3.

-

H2 (2H), H5 (2H), H6 (2H), H7 (2H): The methylene protons on the azepane ring. Due to the chiral center at C3 and the conformational rigidity of the ring, the two protons of each methylene group (e.g., H2a and H2b) are diastereotopic and thus chemically non-equivalent. This means they will appear as distinct signals with different chemical shifts and will show geminal coupling to each other.

Predicted ¹H NMR Spectral Characteristics

The chemical shift of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups, such as the carbonyl (C=O) and the carbamate (N-Boc), deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield).[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-tBu | ~1.4 - 1.5 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent protons of a Boc group, located in an uncrowded region of the spectrum.[5] |

| H-Me | ~1.1 - 1.3 | Doublet (d) | 3H | Coupled to the single adjacent proton (H3). Alkyl group protons typically appear in this upfield region. |

| H5 | ~2.4 - 2.8 | Multiplets (m) | 2H | Protons are α to the carbonyl group, leading to significant deshielding.[6][7][8] Expected to be complex multiplets due to geminal and vicinal coupling. |

| H3 | ~2.7 - 3.1 | Multiplet (m) | 1H | Methine proton α to the carbonyl and adjacent to a methyl group and a methylene group. Complex splitting is expected. |

| H2, H7 | ~3.2 - 3.8 | Multiplets (m) | 4H | Protons are α to the nitrogen atom of the carbamate. The electron-withdrawing nature of the N-Boc group causes a downfield shift.[5] |

| H6 | ~1.8 - 2.2 | Multiplets (m) | 2H | Aliphatic methylene protons, less influenced by the electron-withdrawing groups compared to H2, H5, and H7. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and careful selection of acquisition parameters.[9][10]

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a small, clean vial.[12] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at ~7.26 ppm.

-

If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12] Solids can degrade spectral resolution.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents already contain TMS.[12]

-

Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution. Modern spectrometers automate this process effectively.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time (AT): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.[13]

-

Analyze the peak multiplicities (splitting patterns) to deduce the number of neighboring protons according to the n+1 rule.[3][14]

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR characterization.

Detailed Spectral Interpretation

The analysis of the ¹H NMR spectrum involves assigning each signal based on its chemical shift, integration, and multiplicity.

-

The Boc Group (H-tBu, ~1.45 ppm): This will be the most straightforward signal to identify. It will appear as a sharp, intense singlet integrating to 9 protons. Its presence is a definitive confirmation of the N-Boc protection.[5]

-

The Methyl Group (H-Me, ~1.2 ppm): This signal, integrating to 3 protons, will be a doublet, as it is coupled to the single proton on C3 (H3). The magnitude of the coupling constant (J-value, typically ~7 Hz) is characteristic of vicinal coupling on a freely rotating alkyl chain.

-

The Azepane Ring Protons (1.8 - 3.8 ppm): This region will be the most complex due to signal overlap and complex splitting patterns.

-

Diastereotopicity: Because C3 is a stereocenter, the methylene protons on C2, C5, C6, and C7 are all diastereotopic. This means that the two protons on each of these carbons are in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling, typically with a large J-value of 12-18 Hz) and to adjacent protons (vicinal coupling).

-

Protons α to Carbonyl (H5): The two H5 protons will be the most downfield of the CH₂ groups (excluding those next to the nitrogen), appearing around 2.4-2.8 ppm.[6][15] Each will appear as a complex multiplet, likely a doublet of doublets or more complex, due to geminal coupling with its partner and vicinal coupling to the two H6 protons.

-

Protons α to Nitrogen (H2, H7): The four protons on C2 and C7 are shifted downfield by the electron-withdrawing carbamate group and will likely appear in the 3.2-3.8 ppm range. Their signals will be complex multiplets.

-

The Methine Proton (H3): This single proton will be coupled to the three methyl protons and the two diastereotopic H2 protons. This would theoretically result in a doublet of quartets (or quartet of doublets), but due to similar coupling constants and potential second-order effects, it will likely appear as a complex multiplet.

-

Conformational Dynamics: The seven-membered azepane ring is highly flexible and can exist in multiple chair and boat conformations.[16][17] The observed ¹H NMR spectrum is a time-average of these conformations. The specific coupling constants observed between adjacent protons are dependent on the dihedral angles between them, which can provide insight into the predominant ring conformation.[18][19]

-

Structural Connectivity Diagram

This diagram illustrates the key through-bond (J-coupling) relationships that determine the splitting patterns in the molecule.

Caption: Key through-bond J-coupling correlations.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The characteristic singlet of the Boc group and the doublet of the methyl group provide immediate confirmation of key structural features. The complexity within the aliphatic region, arising from diastereotopicity and conformational flexibility, requires careful analysis but ultimately allows for the complete assignment of the azepane ring protons. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be highly beneficial, correlating coupled protons and protons with their attached carbons, respectively. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize ¹H NMR spectroscopy for the structural verification of this important class of molecules.

References

- OpenOChem Learn. (n.d.). Interpreting.

- Gouverneur, V., et al. (2021). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry.

- Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Western University. (n.d.). NMR Sample Preparation.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- OpenOChem Learn. (n.d.). Ketones.

- Benchchem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.

- Oregon State University. (n.d.). Spectroscopy Tutorial: Ketones.

- ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.

- NIH. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.

- Oregon State University. (2020). CH 336: Ketone Spectroscopy.

- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.

- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- NIH. (n.d.). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ketones | OpenOChem Learn [learn.openochem.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 9. scribd.com [scribd.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. auremn.org.br [auremn.org.br]

- 19. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of heterocyclic compounds. Herein, we provide a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate, a substituted seven-membered heterocyclic ketone. The principles discussed are broadly applicable to the characterization of complex organic molecules.

Introduction: The Structural Imperative

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Any ambiguity in the molecular architecture can have profound implications for understanding its biological activity, safety profile, and intellectual property claims. This compound represents a class of N-heterocyclic compounds that are prevalent scaffolds in medicinal chemistry. Its structure incorporates several key features: a seven-membered azepane ring, a ketone carbonyl group, a chiral center bearing a methyl group, and a tert-butoxycarbonyl (Boc) protecting group. ¹³C NMR spectroscopy is an indispensable tool for verifying the integrity of this carbon framework.

This guide will deconstruct the predicted ¹³C NMR spectrum of this molecule, providing a peak-by-peak assignment grounded in fundamental principles and substantiated by data from analogous structures. We will also explore the utility of spectral editing techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), in unequivocally determining the multiplicity of each carbon signal.

Foundational Principles of ¹³C NMR Spectroscopy in Structural Analysis

¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[1] The chemical shift (δ), reported in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus.[2][3] Key factors influencing the chemical shift include:

-

Hybridization State: The chemical shift ranges for sp³, sp², and sp hybridized carbons are generally distinct. Carbonyl carbons (sp²) are significantly deshielded and appear far downfield.[4]

-

Electronegativity of Attached Atoms: Electronegative atoms, such as oxygen and nitrogen, draw electron density away from adjacent carbons, causing them to be deshielded and resonate at higher chemical shifts.[5][6]

-

Inductive and Steric Effects: The electronic and spatial influence of neighboring functional groups can cause subtle but predictable shifts in resonance frequencies.[7][8][9]

For complex molecules like this compound, a thorough analysis requires dissecting the molecule into its constituent fragments and predicting the chemical shifts based on established data for similar structural motifs.

Predicted ¹³C NMR Spectrum and Peak Assignments

The structure of this compound contains 12 unique carbon atoms, and therefore, 12 distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts, along with their assignments and justifications, are presented below.

Caption: Structure of this compound with carbon numbering.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Justification |

| C4 (C=O) | 208 - 212 | Quaternary (absent) | The ketone carbonyl carbon is the most deshielded carbon in the molecule, typically resonating above 200 ppm. For cycloheptanone, the carbonyl carbon appears around 215 ppm. |

| C8 (Boc C=O) | 154 - 156 | Quaternary (absent) | The carbamate carbonyl is also significantly deshielded, but less so than a ketone. The typical range for a Boc-group carbonyl is 154-156 ppm. |

| C9 (Boc quat. C) | 79 - 81 | Quaternary (absent) | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, placing its resonance in the 79-81 ppm range, a characteristic chemical shift for this group. |

| C2 | 48 - 52 | CH₂ (negative) | This methylene carbon is alpha to the nitrogen of the carbamate. In N-Boc-piperidine, the carbons alpha to the nitrogen are in the range of 40-45 ppm. The slightly larger ring size and substitution may cause a downfield shift. |

| C7 | 46 - 50 | CH₂ (negative) | Similar to C2, this methylene carbon is alpha to the nitrogen. Its chemical shift is expected to be in a similar range to C2. |

| C3 | 42 - 46 | CH (positive) | This methine carbon is alpha to the ketone carbonyl and bears a methyl group. The alpha-carbon of a ketone is typically in the 30-50 ppm range. The presence of the methyl group will also influence its shift. |

| C5 | 40 - 44 | CH₂ (negative) | This methylene carbon is also alpha to the ketone carbonyl, and its chemical shift is expected to be in a similar range to C3. |

| C6 | 28 - 32 | CH₂ (negative) | This methylene carbon is beta to the nitrogen and gamma to the carbonyl. It is expected to be in a typical sp³ methylene region for a cycloalkane. |

| C10, C11, C12 (Boc CH₃) | 28.0 - 28.5 | CH₃ (positive) | The three methyl carbons of the tert-butyl group are equivalent and exhibit a characteristic sharp signal around 28.3 ppm. |

| C13 (3-CH₃) | 15 - 20 | CH₃ (positive) | The methyl group at the C3 position is in a typical aliphatic environment and is expected to resonate in the upfield region of the spectrum. |

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible experimental setup is critical for obtaining high-quality ¹³C NMR data.

4.1 Sample Preparation

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual ¹³C signal at 77.16 ppm serves as a convenient internal reference.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2 Spectrometer Setup and Data Acquisition

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters would include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures more accurate integration, though for routine characterization, a shorter delay is often used to reduce experiment time.

-

Number of Scans: 256 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Acquire DEPT-135 and DEPT-90 spectra to determine the multiplicity of each carbon signal. These experiments require significantly fewer scans than a standard ¹³C spectrum.[4][5][10][11]

4.3 Data Processing

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks if quantitative information is desired (note: in standard proton-decoupled ¹³C NMR, integrations are not always reliable due to the Nuclear Overhauser Effect).[1]

The Role of DEPT in Spectral Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful spectral editing technique that differentiates carbon signals based on the number of attached protons.[4][5][10][11] A combination of a standard ¹³C spectrum with DEPT-90 and DEPT-135 spectra allows for the unambiguous assignment of each carbon's multiplicity.

Caption: Workflow for determining carbon multiplicity using DEPT experiments.

By following this workflow, the assignments in the table above can be experimentally verified. The quaternary carbons (C4, C8, and C9) will be present in the standard ¹³C spectrum but absent in both DEPT spectra. The single CH carbon (C3) will be positive in both the DEPT-90 and DEPT-135 spectra. The four CH₂ carbons (C2, C5, C6, and C7) will appear as negative signals in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum. Finally, the four CH₃ carbons (C10, C11, C12, and C13) will show positive signals in the DEPT-135 spectrum but will be absent in the DEPT-90 spectrum.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a combination of predictive knowledge based on chemical structure and definitive experimental evidence from techniques like DEPT. A systematic approach, as outlined in this guide, allows for the confident and accurate assignment of all carbon resonances, thereby providing a robust structural confirmation of the molecule. This level of analytical rigor is essential for advancing drug discovery programs and ensuring the integrity of chemical research.

References

-

Eliel, E. L., & Vierhapper, F. W. (1976). Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. IV. trans-Decahydroquinolines. The Journal of Organic Chemistry, 41(1), 199-203. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

University of Regensburg. (n.d.). C NMR Spectroscopy. [Link]

-

Eliel, E. L., Bailey, W. F., Kopp, L. D., Gredes, H., & Grant, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Saturated Heterocycles. IV. trans-Decahydroquinolines. Journal of the American Chemical Society, 97(2), 322-329. [Link]

-

Eliel, E. L., Rao, V. S., & Riddell, F. G. (1976). Carbon-13 NMR spectra of saturated heterocycles: VIII—tetrahydrofurans and 1,3-dioxolanes. Journal of the American Chemical Society, 98(12), 3583-3588. [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

-

Stothers, J. B. (1972). 13C NMR Spectroscopy: A Review of Applications to Organic Chemistry. Applied Spectroscopy, 26(1), 1-16. [Link]

-

Pinto, A. C., & da Silva, A. J. M. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-56). Springer, Berlin, Heidelberg. [Link]

-

Perras, F. A., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemical Communications, 53(62), 8732-8735. [Link]

-

Wikipedia. (2023, December 19). Carbon-13 nuclear magnetic resonance. [Link]

-

SpectraBase. (n.d.). 2-Piperidine carboxylic acid N-BOC,TMS. [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Ito, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2643. [Link]

-

Sridevi, C., et al. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 191-197. [Link]

-

Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

SpectraBase. (n.d.). Methylcyclohexane. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi. [Link]

-

Tormena, C. F., et al. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. [Link]

-

Princeton University. (n.d.). Supplementary Information. Macmillan Group. [Link]

-

Dondoni, A., & Perrone, D. (2004). Carbon‐13 NMR spectra of saturated heterocycles: XI—Tetrahydropyrans (oxanes). Magnetic Resonance in Chemistry, 42(2), 115-124. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR spectra. Chemguide. [Link]

-

PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. kbfi.ee [kbfi.ee]

- 11. Methylcyclohexane(108-87-2) 13C NMR [m.chemicalbook.com]

A Technical Guide to the Mass Spectrometry of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex organic molecules. This document will delve into the theoretical underpinnings of the molecule's fragmentation, provide detailed experimental protocols for its analysis, and offer insights into the interpretation of the resulting mass spectra.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of novel therapeutic agents. The azepane core is a privileged scaffold in many biologically active molecules. Accurate characterization of this intermediate is paramount to ensure the integrity of the synthetic pathway and the identity of the final product. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), provides an unparalleled combination of sensitivity and structural information for this purpose.

This guide will focus on predicting and interpreting the fragmentation patterns of this specific molecule, leveraging established principles of mass spectrometry for N-Boc protected amines and cyclic ketones.

Molecular Profile and Expected Ionization

Molecular Formula: C₁₂H₂₁NO₃

Monoisotopic Mass: 227.1521 g/mol

Predicted Ionization: In positive-ion mode electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, at m/z 228.1594. The presence of the nitrogen atom in the azepane ring and the carbonyl oxygen provide basic sites for protonation. Adduct formation with sodium [M+Na]⁺ (m/z 250.1413) or potassium [M+K]⁺ (m/z 266.1153) is also possible, depending on the purity of the sample and the solvents used.

Theoretical Fragmentation Analysis (ESI-MS/MS)

The fragmentation of the [M+H]⁺ ion of this compound in collision-induced dissociation (CID) is anticipated to be driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent ring strain of the seven-membered azepane ring, influenced by the ketone and methyl functionalities.

The Dominant Fragmentation Pathway: The N-Boc Group

The N-Boc group is notoriously labile under acidic conditions and in the gas phase during CID. The primary fragmentation cascade is initiated by the cleavage of this group through several well-documented pathways[1]:

-

Loss of Isobutylene (C₄H₈): A neutral loss of 56.0626 Da, resulting in an ion at m/z 172.0968. This occurs via a proton transfer to the Boc group followed by elimination of isobutylene.

-

Loss of Isobutylene and Carbon Dioxide: Subsequent loss of carbon dioxide (CO₂) from the m/z 172.0968 ion, a neutral loss of 43.9898 Da, leading to a fragment at m/z 128.1070.

-

Direct Loss of the Entire Boc Group: A concerted or sequential loss of the entire Boc group (C₅H₉O₂) as a radical (101.0603 Da) or through the loss of isobutylene and CO₂, effectively resulting in the deprotected azepane ring.

-

Loss of tert-Butanol: A less common fragmentation pathway for Boc groups, involving the loss of tert-butanol (C₄H₁₀O), a neutral loss of 74.0732 Da, can also be considered[2].

Fragmentation of the Azepane Ring: The Influence of the Ketone and Methyl Group

The presence of the 4-oxo group and the 3-methyl substituent introduces specific fragmentation routes for the azepane ring itself, primarily through alpha-cleavage adjacent to the carbonyl group[3][4]. The methyl group at the alpha position to the carbonyl is expected to influence which alpha-cleavage pathway is favored.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl is a characteristic fragmentation of ketones[5][6]. For the protonated molecule, this can lead to several product ions. The position of the methyl group will direct the cleavage.

-

Cleavage 'a': Breakage of the bond between C4 and C5.

-

Cleavage 'b': Breakage of the bond between C3 and C4. The presence of the methyl group at C3 may sterically influence this cleavage.

-

The resulting acylium ions are resonance-stabilized, making them favorable fragments[3].

Proposed Fragmentation Scheme

The interplay between the Boc group fragmentation and the ring cleavage leads to a complex but predictable MS/MS spectrum.

Table 1: Predicted Major Fragment Ions for [M+H]⁺ of this compound

| m/z (calculated) | Proposed Structure/Loss | Notes |

| 228.1594 | [M+H]⁺ | Protonated molecular ion. |

| 172.0968 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 128.1070 | [M+H - C₅H₈O₂]⁺ | Loss of isobutylene and CO₂ from the Boc group. |

| 156.1021 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water from the m/z 172 ion. |

| Specific ring fragments | Various | Resulting from alpha-cleavage of the azepane ring. |

Visualization of Fragmentation Pathways

Caption: Proposed fragmentation pathways for the [M+H]⁺ ion.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

Materials and Reagents

-

Sample: this compound, dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Acid Modifier: Formic acid (0.1% v/v) to promote protonation.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a tandem quadrupole instrument capable of MS/MS.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Introduction: Direct infusion via a syringe pump (flow rate: 5-10 µL/min) or via Liquid Chromatography (LC).

Table 2: Suggested ESI-MS and MS/MS Parameters

| Parameter | Suggested Value | Rationale |

| Ionization Mode | Positive ESI | The molecule contains basic nitrogen and oxygen atoms, readily accepting a proton. |

| Capillary Voltage | 3.0 - 4.5 kV | To ensure efficient spray and ion generation. |

| Nebulizer Gas (N₂) Pressure | 20 - 40 psi | To assist in droplet formation. |

| Drying Gas (N₂) Flow | 5 - 10 L/min | To aid in desolvation of the droplets. |

| Drying Gas Temperature | 250 - 350 °C | To facilitate solvent evaporation. |

| MS1 Scan Range | m/z 50 - 500 | To detect the precursor ion and any in-source fragments. |

| Precursor Ion for MS/MS | m/z 228.16 | The [M+H]⁺ ion. |

| Collision Gas | Argon or Nitrogen | Inert gas for collision-induced dissociation. |

| Collision Energy (CE) | 10 - 40 eV (ramped) | A range of energies should be explored to observe both low-energy (Boc fragmentation) and high-energy (ring cleavage) fragments. |

Experimental Workflow

Caption: Experimental workflow for ESI-MS/MS analysis.

Data Interpretation and Trustworthiness

The interpretation of the acquired MS/MS spectrum should be a systematic process.

-

Confirm the Precursor Ion: The full scan MS1 spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 228.1594. The isotopic pattern should match the theoretical distribution for C₁₂H₂₂NO₃⁺.

-

Analyze the MS/MS Spectrum:

-

Look for the characteristic neutral losses associated with the Boc group: -56 Da (isobutylene) and -100 Da (isobutylene + CO₂). The presence of ions at m/z 172.10 and 128.11 would be strong evidence for the N-Boc moiety.

-

Examine the lower mass region for fragments corresponding to the cleavage of the azepane ring. The accurate mass of these fragments can help in proposing their elemental composition.

-

-

Self-Validating System: The combination of the accurate mass of the precursor ion and the logical fragmentation pattern provides a self-validating system. The observed fragments should be explainable by chemically plausible cleavage mechanisms originating from the proposed structure. Any significant unassigned fragments may warrant further investigation into the sample's purity or the presence of isomers.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its structural confirmation. By understanding the predictable fragmentation behavior of the N-Boc protecting group and the fundamental principles of cyclic ketone fragmentation, a detailed and confident structural elucidation can be achieved. The experimental protocol outlined in this guide provides a robust starting point for researchers, and the theoretical framework allows for a thorough interpretation of the resulting data, ensuring the high level of scientific integrity required in drug development and chemical synthesis.

References

-

Guo, X., et al. (2007). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 42(1), 89-100. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

Ho, J. et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1347-1351. [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

-

Srinivas, R., et al. (2006). Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. Journal of Mass Spectrometry, 41(8), 1067-1077. [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. [Link]

-

YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Kwiecień, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 22-30. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

LibreTexts Chemistry. (2024). Carbonyl Alpha-Substitution Reactions. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

Biological activity of substituted azepane derivatives

An In-depth Technical Guide to the Biological Activity of Substituted Azepane Derivatives

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability provide a unique foundation for the design of novel therapeutic agents.[1] Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several FDA-approved drugs and numerous promising clinical candidates.[2][3] This technical guide provides a comprehensive overview of the biological activities of substituted azepane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore a wide range of therapeutic applications with a focus on anticancer, neuropharmacological, and antimicrobial activities, and analyze structure-activity relationships. This guide integrates field-proven insights with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to serve as a vital resource for the rational design and development of next-generation azepane-based therapeutics.

Introduction: The Azepane Scaffold in Medicinal Chemistry

Significance of Seven-Membered Heterocycles

While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine are widespread in medicinal chemistry, the seven-membered azepane ring system has garnered significant attention for its unique pharmacological and structural properties.[4] The larger ring size imparts a higher degree of three-dimensionality compared to flatter aromatic compounds, which is an increasingly desirable trait in drug design for improving target specificity and intellectual property prospects.[4] The azepane motif is found in a variety of natural products, such as the protein kinase inhibitor (-)-balanol, and is a key pharmacophore in over 20 FDA-approved drugs used to treat a wide range of diseases.[2][5]

Physicochemical Properties and Conformational Flexibility

Substituted azepanes possess a flexible ring structure, and this conformational diversity is often a decisive factor in their biological activity.[5] The ability to introduce specific substituents allows chemists to bias the ring to a particular conformation, thereby optimizing its interaction with a biological target.[5] This inherent flexibility enables the azepane scaffold to present its substituents in a variety of spatial orientations, making it a versatile core for exploring the chemical space around a lead compound.[4]

Overview of Therapeutic Applications

The structural diversity of azepane derivatives has led to a wide array of pharmacological properties.[2] This guide will focus on several key areas where azepanes have shown significant promise, including:

-

Anticancer Agents: Inducing apoptosis and inhibiting cell proliferation.[6]

-

Neuropharmacology: Acting as inhibitors of monoamine transporters for neuropsychiatric disorders and as secretase inhibitors for Alzheimer's disease.[7][8]

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal pathogens.[9]

-

Enzyme Inhibitors: Targeting a range of enzymes such as α-glucosidase and 11β-HSD1.[2][10]

Synthetic Strategies for Substituted Azepanes

The synthesis of the seven-membered azepane ring has been a subject of considerable research, with methodologies ranging from classical rearrangements to modern catalytic reactions. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Classical Approaches: The Beckmann Rearrangement

The Beckmann rearrangement is a venerable and widely used method for converting cyclic ketones into lactams (cyclic amides).[3][9] For azepane synthesis, this typically involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam (an azepan-2-one), which can then be further functionalized.[3] While effective, this approach can require harsh conditions and may be limited in its ability to produce highly substituted derivatives.[3]

Caption: General scheme for azepan-2-one synthesis via Beckmann Rearrangement.

Modern Methodologies: Ring-Closing Metathesis and Photochemical Ring Expansion

More contemporary methods offer greater versatility. Ring-Closing Metathesis (RCM) utilizes ruthenium-based catalysts to cyclize diene precursors into unsaturated azepines, which can then be reduced to the saturated azepane scaffold.[11] This method is powerful for creating a variety of ring sizes and tolerates many functional groups.

A particularly innovative approach is the photochemical dearomative ring expansion of nitroarenes.[3] This strategy employs blue light to convert a six-membered nitroarene into a seven-membered 3H-azepine intermediate, which is then hydrogenated to the corresponding polysubstituted azepane.[3] This two-step process allows for the predictable transfer of the substitution pattern from a readily available aromatic starting material to the saturated heterocycle.

Detailed Protocol: Synthesis of a Substituted Azepan-2-one via Beckmann Rearrangement

This protocol describes a general procedure for the synthesis of a caprolactam derivative from a substituted cyclohexanone.

Step 1: Oxime Formation

-

Dissolution: Dissolve the substituted cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or pyridine, 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxime can be purified by recrystallization or column chromatography.

Step 2: Beckmann Rearrangement

-

Acid Catalyst: Carefully add the purified cyclohexanone oxime (1.0 eq) to a cooled (0 °C) solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). Caution: This step is highly exothermic.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-120 °C for 1-5 hours, depending on the substrate. Monitor the reaction by TLC.

-

Quenching: After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the mixture cool in an ice bath.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent (e.g., chloroform or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude lactam can be purified by column chromatography or recrystallization to yield the final substituted azepan-2-one.[12]

Diverse Biological Activities and Mechanisms of Action

Substituted azepanes exhibit a wide spectrum of biological activities, making them valuable scaffolds for targeting various diseases.

Anticancer Activity

Azepine-based compounds have emerged as promising anticancer agents.[6] Their derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][13] For example, certain azepane-polyamine conjugates have been designed to target the polyamine transport system, which is upregulated in cancer cells.[14]

3.1.1 Mechanism: Inhibition of Signaling Pathways (e.g., PI3K/Akt)

One of the key mechanisms by which azepane derivatives exert their anticancer effects is through the modulation of critical cell signaling pathways. The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation and is often dysregulated in cancer.[15] It is hypothesized that certain azepane derivatives can act as inhibitors of Protein Kinase B (Akt), a key serine/threonine kinase in this pathway.[15] By inhibiting Akt, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[15]

Caption: Inhibition of amyloid-β production by an azepane-based BACE1 inhibitor.

3.2.3 Quantitative Data on Neuroactive Azepane Derivatives

| Compound Class | Target | IC50 (nM) | Reference |

| N-benzylated bicyclic azepane | NET | < 100 | [7] |

| N-benzylated bicyclic azepane | DAT | < 100 | [7] |

| Substituted 2-oxo-azepane | BACE1 | Low nanomolar | [8] |

| Azepine sulfonamide 30 | 11β-HSD1 | 3.0 | [10] |

3.2.4 Detailed Protocol: In Vitro BACE1 FRET Assay

This protocol uses Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity. The substrate is a peptide containing a fluorophore and a quencher. Cleavage by BACE1 separates them, resulting in an increase in fluorescence.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

BACE1 Enzyme: Dilute recombinant human BACE1 enzyme to the desired working concentration (e.g., ~7.5-10 ng/µL) in cold assay buffer just before use.

-

FRET Substrate: Dilute the BACE1 FRET peptide substrate to its working concentration in the assay buffer.

-

Test Compound: Prepare serial dilutions of the azepane inhibitor in assay buffer (with a constant percentage of DMSO, e.g., 1%).

-

-

Assay Procedure (96-well black plate):

-

Add 10 µL of the test compound dilutions or vehicle control to the appropriate wells.

-

Add 70 µL of the master mix containing assay buffer and FRET substrate to all wells.

-

Include a "Positive Control" (enzyme, substrate, vehicle) and a "Blank" (substrate, vehicle, no enzyme).

-

-

Initiate Reaction: Start the reaction by adding 20 µL of the diluted BACE1 enzyme solution to all wells except the blank.

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically for 20-60 minutes at room temperature, with excitation at ~320 nm and emission at ~405 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Antimicrobial Activity

Azepane derivatives have also been explored for their antimicrobial properties. [2]The introduction of an azepane moiety to other bioactive scaffolds, such as triterpenoids, has been shown to enhance activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. [9] 3.3.1 Spectrum of Activity (Antibacterial and Antifungal)

Studies have demonstrated that azepane-containing compounds can possess both antibacterial and antifungal activities. For instance, pyridobenzazepine derivatives showed better activity compared to their dipyridoazepine analogs. Azepanouvaol and other related derivatives have exhibited strong antimicrobial activities against MRSA with MIC values that exceed the efficacy of the antibiotic vancomycin. [9] 3.3.2 Quantitative Data on Antimicrobial Azepane Derivatives

| Compound Class | Organism | MIC (µM) | Reference |

| Azepanouvaol 8 | MRSA | ≤ 0.15 | [9] |

| Azepanobetulinic acid cyclohexyl amide 4 | MRSA | ≤ 0.15 | [9] |

| A-azepano-28-cinnamoyloxybetulin | M. tuberculosis H37Rv | 2 | [4] |

3.3.3 Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium (e.g., S. aureus) from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the azepane test compound in the broth medium.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [8]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of azepane derivatives and their biological activity is crucial for designing more potent and selective drug candidates.

Key Structural Modifications and Their Impact on Activity

SAR studies have shown that the nature and position of substituents on the azepane ring significantly influence biological activity. [2]For instance, in a series of anti-inflammatory and H⁺/K⁺ ATPase inhibitory compounds, electron-donating groups (OH, OCH₃) favored ATPase inhibition, while electron-withdrawing groups (F, Cl, NO₂) favored anti-inflammatory activity. [4]

SAR in BACE1 Inhibition

For azepane-based BACE1 inhibitors, SAR studies have been instrumental. Early hydroxamic acid hits were elaborated into 5,5-dimethyl-2-oxoazepane derivatives. While potent, these showed high metabolic clearance. Replacing the geminal dimethyl group with a bioisosteric geminal difluoro group successfully overcame this metabolic instability while maintaining low nanomolar inhibition. [8]Further studies have explored various heterocyclic scaffolds at different positions to optimize binding within the BACE1 active site.

SAR in Monoamine Transporter Inhibition

In the development of bicyclic azepanes as monoamine transporter inhibitors, SAR studies revealed key insights. N-benzylation of the azepane ring was found to be crucial for potent activity. [7]Furthermore, halogen substitution on the benzyl group could modulate potency and selectivity. For example, meta-chloro and meta-bromo substituents on the benzyl ring strongly increased potency against NET, DAT, and SERT compared to the unsubstituted analog.

High-Throughput Screening (HTS) for Azepane-Based Drug Discovery

HTS is a critical tool for identifying novel bioactive azepane derivatives from large compound libraries. The process involves miniaturized assays, automation, and rapid data analysis.

Workflow for Identifying Bioactive Azepane Derivatives

A typical HTS workflow for discovering enzyme inhibitors, such as BACE1 inhibitors, from an azepane-focused library would involve several stages.

Caption: High-throughput screening workflow for the discovery of azepane-based enzyme inhibitors.